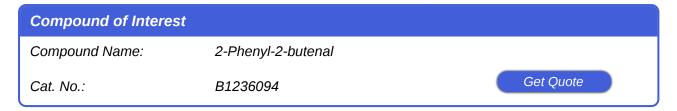


A Technical Guide to 2-Phenyl-2-butenal: Synthesis, Properties, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-2-butenal**, a versatile α,β -unsaturated aldehyde. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its biological activities, with a focus on its relevance to drug discovery and development. The information is tailored for a scientific audience, emphasizing experimental details and data-driven insights.

Chemical Identification and Properties

2-Phenyl-2-butenal, also known as 2-phenylcrotonaldehyde, is an organic compound with applications in the flavor and fragrance industry, and as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[1][2] It exists as a mixture of (E) and (Z) isomers.[3][4]

Chemical Identifiers



Identifier	Value
IUPAC Name	2-phenylbut-2-enal[5]
CAS Number	4411-89-6[3][4][5]
Molecular Formula	C10H10O[3][4][5]
Molecular Weight	146.19 g/mol [3]
Synonyms	2-Phenylcrotonaldehyde, α- Phenylcrotonaldehyde, α- Ethylidenebenzeneacetaldehyde[3][5]

Physicochemical Properties

Property	- Value	Reference
Appearance	Colorless to slightly yellow liquid	[1]
Odor	Green, floral, woody	[1]
Boiling Point	177 °C at 15 mmHg	[6]
Density	1.031-1.037 g/mL at 25 °C	[1]
Refractive Index	1.558-1.564 at 20 °C	[1]
Solubility	Soluble in oil and ethanol; Insoluble in water	[2][3]
Flash Point	106 °C (222.8 °F)	[7]

Synthesis of 2-Phenyl-2-butenal

The primary synthetic route to **2-Phenyl-2-butenal** is a base-catalyzed Claisen-Schmidt (crossed-aldol) condensation between benzaldehyde and propanal.[8] Benzaldehyde, lacking α -hydrogens, can only act as the electrophile, which directs the reaction to form the desired α , β -unsaturated aldehyde.[8]



Experimental Protocol: Claisen-Schmidt Condensation[8]

Materials and Reagents:

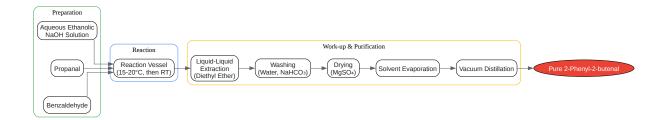
- Benzaldehyde
- Propanal
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Prepare an aqueous ethanolic solution of sodium hydroxide.
- In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and the aqueous ethanolic NaOH solution.
- Cool the mixture in an ice bath to approximately 15-20°C.
- Slowly add propanal to the reaction mixture while maintaining the temperature.
- After the addition is complete, continue stirring at room temperature for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.



- Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **2-Phenyl-2-butenal**.



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Caption: Synthesis workflow for 2-Phenyl-2-butenal via Claisen-Schmidt condensation.

Biological Activity and Toxicological Profile

As an α,β -unsaturated aldehyde, the biological activity of **2-Phenyl-2-butenal** is largely dictated by the electrophilic nature of its carbon-carbon double bond conjugated to the carbonyl group. This structural motif allows it to act as a Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins.[6][8]

General Mechanism of Action

The reactivity of α,β -unsaturated carbonyls is a double-edged sword. It is responsible for their potential cytotoxicity but also for their ability to modulate cellular signaling pathways involved in



cytoprotection.[8] The covalent adduction to proteins can alter their function, leading to various biological effects.[9]

Note: The above DOT script is a conceptual representation. A visual depiction of the chemical structures would be required for a complete diagram.

Caption: Michael addition of a thiol to 2-Phenyl-2-butenal.

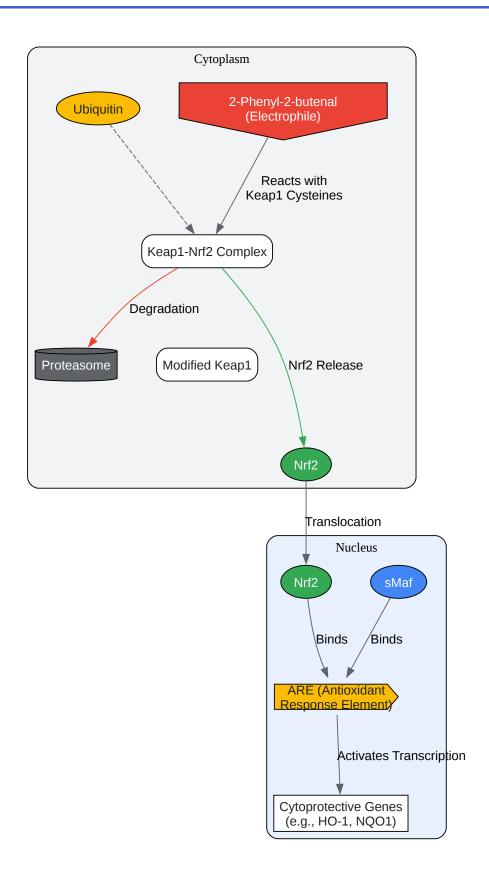
Interaction with Signaling Pathways

A key signaling pathway modulated by electrophiles like α,β -unsaturated aldehydes is the Keap1-Nrf2 pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

- Keap1 (Kelch-like ECH-associated protein 1): A sensor protein for oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[10][11]
- Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[7][11]

Electrophiles such as **2-Phenyl-2-butenal** can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[7] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes encoding for antioxidant and detoxification enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).[7]





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Caption: Activation of the Keap1-Nrf2 signaling pathway by an electrophile.



Toxicological Summary

2-Phenyl-2-butenal is classified as a skin and eye irritant and may cause respiratory irritation. [7][12] The toxicological properties have not been fully investigated.[12] According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

Endpoint	Observation	Reference
Skin Irritation	Causes skin irritation	[7][12]
Eye Irritation	Causes serious eye irritation	[7][12]
Respiratory Irritation	May cause respiratory irritation	[7][12]
Oral Safety (as flavoring)	No safety concern at current intake levels	[1]

Relevance in Drug Development

The dual nature of α,β -unsaturated carbonyls makes them interesting moieties for drug design. While their reactivity can lead to toxicity, it can also be harnessed for therapeutic benefit.

- Covalent Inhibition: The ability to form covalent bonds can be exploited to design irreversible inhibitors of specific protein targets, potentially offering increased potency and duration of action.[8]
- Nrf2 Activation: Compounds that activate the Nrf2 pathway are of significant interest for treating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and chronic inflammation.
- Anti-inflammatory and Anti-cancer Activity: The reactivity of the α,β-unsaturated carbonyl group is a feature in some anti-cancer and anti-inflammatory agents.[8] For instance, a structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-inflammatory and anti-arthritis effects by inhibiting the STAT3 pathway.[4]

For drug development professionals, **2-Phenyl-2-butenal** serves as a valuable scaffold. Its synthesis is straightforward, and the phenyl and alkyl groups can be readily modified to tune its



reactivity and specificity, thereby optimizing its therapeutic potential while minimizing off-target toxicity. Further research is warranted to fully elucidate the specific biological targets and therapeutic applications of **2-Phenyl-2-butenal** and its derivatives.

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